molecular formula C11H17N3O3 B2557932 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 941895-24-5

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide

Cat. No.: B2557932
CAS No.: 941895-24-5
M. Wt: 239.275
InChI Key: XSGNWAZRJOCHLV-UHFFFAOYSA-N
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Description

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine derivatives with cyclopropylamine and oxoacetyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like glacial acetic acid. The mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Chemical Reactions Analysis

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[2-(cyclopropylamino)-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c12-9(15)7-3-5-14(6-4-7)11(17)10(16)13-8-1-2-8/h7-8H,1-6H2,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGNWAZRJOCHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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